

An In-depth Technical Guide to Glyceryl Trinonadecanoate

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Compound of Interest

Compound Name: *Glyceryl trinonadecanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, analytical methodologies, and metabolic significance of **glyceryl trinonadecanoate**. The information is intended to support research and development activities where this specific triglyceride is of interest.

Core Molecular and Physical Properties

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a triglyceride composed of a glycerol backbone esterified with three nonadecanoic acid molecules.^{[1][2][3]} Its well-defined structure makes it a useful standard in lipidomic analysis and a model compound in various biochemical studies.^{[2][4]}

Property	Value	References
Molecular Formula	C ₆₀ H ₁₁₆ O ₆	[1][5][6]
Molecular Weight	933.56 g/mol	[1][5][6]
Alternate Names	Trinonadecanoin, TG(19:0/19:0/19:0)	[1][3]
CAS Number	26536-13-0	[1][5][6]
Physical Form	Powder	[4]
Storage Temperature	-20°C	[4]

Experimental Protocols

Precise and accurate analysis of **glyceryl trinonadecanoate** is crucial for its application in research. The following sections detail common experimental protocols for its analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the quantification of triglycerides. High-temperature GC is necessary to ensure the volatilization of these high molecular weight compounds.[7][8]

Sample Preparation:

- Accurately weigh the **glyceryl trinonadecanoate** standard or sample containing the analyte.
- Dissolve the sample in a suitable solvent, such as heptane, to a final concentration of approximately 2.5% (w/v).[9]
- For analysis of total fatty acid content, a transesterification step to convert the triglyceride to fatty acid methyl esters (FAMES) is required. This can be achieved using a methanolic HCl solution under controlled heating.[10]

Instrumentation and Conditions:

- Column: A high-temperature capillary column suitable for triglyceride analysis, such as a (5%-phenyl)-dimethylpolysiloxane phase column.[7]
- Injector: A programmed temperature vaporization (PTV) injector is recommended, with a starting temperature that allows for solvent evaporation followed by a rapid ramp to a high temperature (e.g., 390°C) to ensure quantitative transfer of the analyte onto the column.[9]
- Oven Temperature Program: A temperature program is essential for separating triglycerides. A typical program might start at 200°C, hold for 1 minute, then ramp at 10°C/min to 270°C, followed by a ramp of 8°C/min to a final temperature of 370°C.[9]
- Carrier Gas: Helium is commonly used as the carrier gas.[9]
- Detector: A flame ionization detector (FID) maintained at a high temperature (e.g., 380°C) is used for detection.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful method for the separation of intact triglyceride species based on their partition number, which is related to both the chain length and the degree of unsaturation of the fatty acyl chains.[11][12]

Sample Preparation:

- Prepare a primary stock solution of **glyceryl trinonadecanoate** at a concentration of 10 mg/mL in a suitable solvent like 2-propanol or a 2:1 mixture of methanol and methyl tert-butyl ether (MTBE).[13]
- Further dilute the stock solution to the desired working concentrations for creating a calibration curve.[13]

Instrumentation and Conditions:

- Column: A C18 stationary phase is commonly used for the separation of triglycerides.[11][13]
- Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of acetonitrile as the weak solvent and a non-polar solvent like isopropanol or MTBE as the strong solvent.[13]

- Detector: An evaporative light-scattering detector (ELSD) or a mass spectrometer (MS) is often used for the detection of triglycerides as they lack strong UV chromophores.[\[13\]](#)[\[14\]](#)
- Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is important for reproducible separations.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed structural information about triglycerides, including the composition and positional distribution of fatty acids.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Sample Preparation:

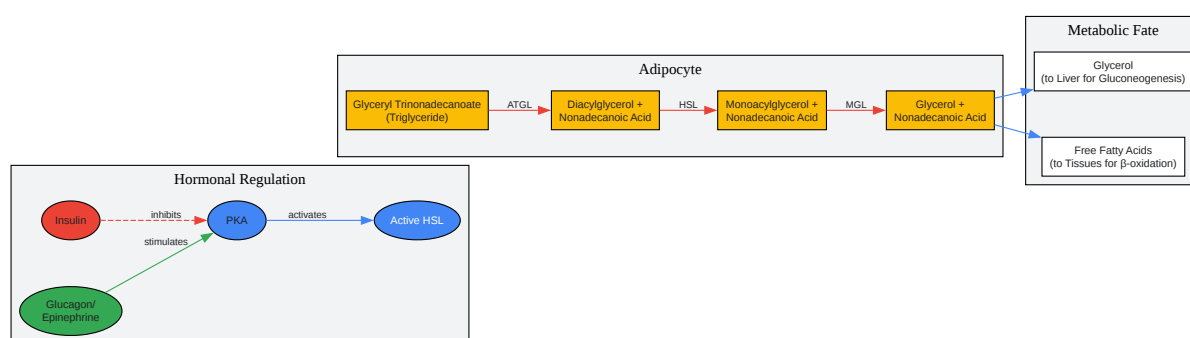
- Dissolve an accurately weighed amount of the **glyceryl trinonadecanoate** sample in a deuterated solvent, typically deuterated chloroform (CDCl_3).[\[16\]](#)
- Transfer the solution to an NMR tube.
- For quantitative analysis, a known amount of an internal standard, such as 1,3,5-trichlorobenzene (tCNB), can be added.[\[16\]](#)

Data Acquisition:

- Acquire ^1H and/or ^{13}C NMR spectra on a high-field NMR spectrometer.
- For quantitative ^1H NMR, ensure a sufficient relaxation delay between scans to allow for complete T_1 relaxation of all relevant protons.
- The chemical shifts of specific protons and carbons can be used to identify and quantify the different fatty acyl chains within the triglyceride. For example, in ^1H NMR, the signals for the glycerol backbone protons, and the protons at different positions along the fatty acyl chains (e.g., terminal methyl, methylene, and protons adjacent to the ester linkage) can be distinguished.[\[16\]](#)[\[18\]](#)

Metabolic Pathway: Lipolysis of Glyceryl Trinonadecanoate

Glyceryl trinonadecanoate, as a triglyceride, is a storage form of energy. The breakdown of triglycerides, a process known as lipolysis, releases glycerol and free fatty acids that can be used by the body for energy production.[19][20][21] This process is primarily regulated by hormones.



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Caption: Hormonal regulation of the lipolysis of **glyceryl trinonadecanoate**.

This diagram illustrates the stepwise hydrolysis of **glyceryl trinonadecanoate** into glycerol and three molecules of nonadecanoic acid by the enzymes Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoacylglycerol Lipase (MGL).[19][20] The activity of HSL is stimulated by hormones like glucagon and epinephrine via the activation of Protein Kinase A (PKA), and inhibited by insulin.[21][22] The resulting glycerol can be used in gluconeogenesis, while the free fatty acids are transported to various tissues for energy production through beta-oxidation.[21]

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